molecular formula C15H14N4OS B11096902 3-amino-4,6-dimethyl-N-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11096902
M. Wt: 298.4 g/mol
InChI Key: SHOQJYKZOFYYSS-UHFFFAOYSA-N
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Description

3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution yields a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-AMINO-4,6-DIMETHYL-N-(2-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and pyridyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-8-7-9(2)18-15-11(8)12(16)13(21-15)14(20)19-10-5-3-4-6-17-10/h3-7H,16H2,1-2H3,(H,17,19,20)

InChI Key

SHOQJYKZOFYYSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=N3)N)C

Origin of Product

United States

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